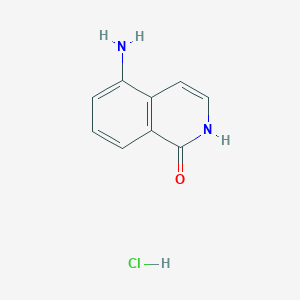

5-AIQ hydrochloride

Description

The exact mass of the compound 5-Aminoisoquinolin-1(2H)-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-2H-isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c10-8-3-1-2-7-6(8)4-5-11-9(7)12;/h1-5H,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNLARCFSYAXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582017 | |

| Record name | 5-Aminoisoquinolin-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93117-07-8 | |

| Record name | 5-Aminoisoquinolin-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AIQ hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-AIQ Hydrochloride: A Technical Guide to a First-Generation PARP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoisoquinolin-1-one (5-AIQ) hydrochloride is a water-soluble, first-generation small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, with a notable potency for PARP-1. Its ability to permeate cells and its efficacy in various in vivo models have established it as a valuable tool in the study of PARP-dependent biological processes. This technical guide provides a comprehensive overview of 5-AIQ hydrochloride as a PARP-1 inhibitor, detailing its biochemical activity, relevant signaling pathways, and the experimental protocols for its characterization.

Mechanism of Action

This compound exerts its inhibitory effect by competing with the nicotinamide adenine dinucleotide (NAD+) substrate at the catalytic domain of PARP enzymes. By binding to the active site, it prevents the synthesis and transfer of poly(ADP-ribose) (PAR) chains onto target proteins. This inhibition of PARylation disrupts critical cellular processes, most notably DNA damage repair and the regulation of inflammatory gene expression.

Data Presentation

Biochemical Activity and Selectivity

The inhibitory potency of this compound has been characterized against several members of the PARP family. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy and selectivity.

| Target Enzyme | IC50 |

| PARP-1 | 240 nM[1] |

| Tankyrase-1 (PARP-5a) | ~10 µM[1] |

| Tankyrase-2 (PARP-5b) | ~10 µM[1] |

Signaling Pathways

The inhibition of PARP-1 by this compound has significant downstream consequences on multiple signaling pathways. Below are diagrams illustrating the role of PARP-1 in the DNA damage response and its crosstalk with the NF-κB inflammatory pathway, which are key pathways modulated by 5-AIQ.

PARP-1 in DNA Damage Response

PARP-1 and NF-κB Signaling Crosstalk

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

PARP-1 Enzymatic Activity Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound on PARP-1 enzyme activity by measuring the consumption of its substrate, NAD+.

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., sonicated salmon sperm DNA)

-

β-Nicotinamide adenine dinucleotide (β-NAD+)

-

This compound

-

PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)

-

96-well black, flat-bottom plates

-

Fluorescent NAD+ detection reagent

-

Plate reader with fluorescence capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the PARP assay buffer. A typical starting concentration might be 100 µM, with 10-fold serial dilutions.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

PARP assay buffer

-

Activated DNA (to a final concentration of 5 µg/mL)

-

This compound at various concentrations (or vehicle control)

-

Recombinant PARP-1 enzyme (to a final concentration of 10 nM)

-

-

Incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding β-NAD+ to each well to a final concentration of 200 µM.

-

Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

-

Detection: Stop the reaction and measure the remaining NAD+ by adding a fluorescent NAD+ detection reagent according to the manufacturer's instructions. Incubate for 15 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the fluorescence intensity using a plate reader (e.g., excitation at 544 nm and emission at 590 nm).

-

Data Analysis: Calculate the percentage of PARP-1 inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of PARP-1 Activity (PARylation)

This protocol allows for the assessment of this compound's ability to inhibit PARP-1 auto-PARylation and the PARylation of other target proteins in a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, MCF-7)

-

This compound

-

DNA damaging agent (e.g., H2O2 or MMS)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-PAR, anti-PARP-1, anti-γH2AX, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 20 µM H2O2 for 15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PAR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities to determine the level of PARylation. For evidence of DNA damage, the same lysates can be probed with an antibody against γH2AX.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of this compound on cultured cells.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear, flat-bottom plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Conclusion

This compound remains a significant tool for researchers investigating the roles of PARP-1 in cellular function and disease. Its well-characterized inhibitory activity against PARP-1, coupled with its effects on key signaling pathways such as the DNA damage response and NF-κB-mediated inflammation, provides a solid foundation for its use in preclinical studies. The experimental protocols detailed in this guide offer a robust framework for the continued exploration of 5-AIQ and the broader class of PARP inhibitors in the context of drug discovery and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-8-hydroxyquinoline Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-amino-8-hydroxyquinoline dihydrochloride, a versatile quinoline derivative with significant potential in pharmaceutical research and development. This document details the synthetic pathway, experimental protocols, and key analytical characterization data. Furthermore, it explores the compound's biological significance by illustrating a putative signaling pathway for its anticancer activity.

Synthesis of 5-Amino-8-hydroxyquinoline Dihydrochloride

The synthesis of 5-amino-8-hydroxyquinoline dihydrochloride is a two-step process commencing with the nitration of 8-hydroxyquinoline to form the intermediate, 5-nitro-8-hydroxyquinoline hydrochloride. This intermediate is subsequently reduced to the desired 5-amino-8-hydroxyquinoline dihydrochloride.

Synthesis Workflow

The overall synthetic workflow is depicted below.

Experimental Protocols

Step 1: Preparation of 5-Nitro-8-hydroxyquinoline hydrochloride

-

In a suitable reaction vessel, a mixture of 8-hydroxyquinoline (58 g, 0.4 mol), distilled water, concentrated hydrochloric acid (75 ml), and ice (200 g) is prepared.

-

The mixture is cooled to a temperature of 0-4°C.

-

A solution of sodium nitrite (NaNO2, 30 g) in water (100 ml) is added dropwise to the reaction mixture while maintaining the temperature at 0-4°C.

-

The reaction mixture is stirred and maintained at 0°C overnight.

-

The resulting precipitate is collected by filtration and washed with cold water to yield 5-nitro-8-hydroxyquinoline hydrochloride.

Step 2: Preparation of 5-Amino-8-hydroxyquinoline dihydrochloride

-

The 5-nitro-8-hydroxyquinoline hydrochloride (40 g) from Step 1 is added to a mixture of water (160 ml) and 5N sodium hydroxide (NaOH, 260 ml).

-

The mixture is heated to 40°C.

-

Sodium dithionite (Na2S2O4, 95 g) is added to the reaction mixture, causing the temperature to rise to 75-80°C.

-

After the addition is complete, the reaction mixture is cooled to 50°C.

-

Concentrated hydrochloric acid (12N HCl, 250 ml) is carefully added.

-

The mixture is then cooled to 0°C and the resulting precipitate is collected by filtration to obtain 5-amino-8-hydroxyquinoline dihydrochloride.[1]

Synthesis Data

| Parameter | Value | Reference |

| Intermediate Yield (Step 1) | 95% | [1] |

| Final Product Yield (Step 2) | 69% | [1] |

| Final Product Appearance | Orange to amber to dark red crystalline powder | [2] |

Characterization of 5-Amino-8-hydroxyquinoline Dihydrochloride

The structural integrity and purity of the synthesized 5-amino-8-hydroxyquinoline dihydrochloride are confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O · 2HCl | [3] |

| Molecular Weight | 233.09 g/mol | [3] |

| Melting Point | 279 °C (decomposes) | [3] |

| CAS Number | 21302-43-2 | [3] |

| Purity (HPLC) | ≥ 98.0% | [2] |

Spectroscopic Data

Table 2.1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.0 - 8.5 | Multiplets | Aromatic protons on the quinoline ring |

| 10.0 - 12.0 | Broad Singlet | Phenolic -OH proton (exchangeable) |

| 4.0 - 6.0 | Broad Singlet | Amino -NH₂ protons (exchangeable) |

Note: In the dihydrochloride salt, the amino and quinoline nitrogen atoms will be protonated, which can lead to shifts and broadening of the corresponding proton signals.

Table 2.2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 110 - 155 | Aromatic carbons of the quinoline ring |

Table 2.3: Key FTIR Spectral Data

| Wavenumber (ν, cm⁻¹) | Vibrational Mode |

| 3400 - 3200 | O-H and N-H stretching |

| 3100 - 3000 | Aromatic C-H stretching |

| 1650 - 1500 | C=C and C=N stretching of the quinoline ring |

| 1300 - 1200 | C-O stretching of the phenolic group |

| 1350 - 1250 | C-N stretching of the amino group |

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). Samples are typically dissolved in a suitable deuterated solvent such as DMSO-d₆ or D₂O. The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): The molecular weight of the compound is confirmed by mass spectrometry. The exact mass of the parent compound (5-amino-8-hydroxyquinoline) is 160.06 g/mol . In the mass spectrum, the molecular ion peak [M+H]⁺ would be observed at m/z 161.07.

-

High-Performance Liquid Chromatography (HPLC): The purity of the compound is determined by HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance.

Biological Activity and Signaling Pathway

Derivatives of 8-hydroxyquinoline are known to possess a range of biological activities, including anticancer properties. The mechanism of action is often attributed to their ability to chelate metal ions and induce oxidative stress, leading to apoptosis.

Proposed Anticancer Signaling Pathway

The following diagram illustrates a plausible signaling pathway for the induction of apoptosis in cancer cells by 5-amino-8-hydroxyquinoline, potentially as a metal complex.

This pathway suggests that 5-amino-8-hydroxyquinoline, possibly by forming complexes with intracellular metal ions, leads to an increase in reactive oxygen species (ROS). The elevated ROS levels induce mitochondrial stress, resulting in the release of cytochrome c into the cytoplasm. This, in turn, activates a caspase cascade, beginning with caspase-9 and leading to the executioner caspase-3, which ultimately results in programmed cell death, or apoptosis.

References

5-AIQ Hydrochloride: A Technical Guide to its Role in DNA Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoisoquinolin-1-one (5-AIQ) hydrochloride is a potent, water-soluble small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the cellular response to DNA damage.[1][2] This technical guide provides an in-depth overview of the core functions of 5-AIQ hydrochloride in modulating DNA repair pathways. It details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for assessing its activity, and visualizes the intricate signaling and experimental workflows. This document is intended to serve as a critical resource for researchers and professionals in the fields of oncology, drug discovery, and molecular biology who are investigating the therapeutic potential of PARP inhibitors.

Introduction to this compound and its Primary Target: PARP-1

This compound is a well-characterized inhibitor of PARP-1, an enzyme crucial for the Base Excision Repair (BER) pathway.[1][2] PARP-1 recognizes and binds to single-strand breaks (SSBs) in DNA, a common form of DNA damage.[3] Upon binding, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process known as PARylation. This PARylation acts as a scaffold to recruit other DNA repair proteins, including XRCC1 and DNA polymerase β, to the site of damage, facilitating the repair process.[3] By inhibiting the catalytic activity of PARP-1, this compound prevents the synthesis of PAR chains, thereby "trapping" PARP-1 on the DNA at the site of the break.[4] This trapped PARP-1-DNA complex is a major cytotoxic lesion, as it can stall and collapse replication forks, leading to the formation of more severe double-strand breaks (DSBs).[5]

Quantitative Data on this compound's Activity

The inhibitory potency and cellular effects of this compound have been quantified in various studies. This section summarizes the key quantitative data in structured tables for easy comparison.

| Parameter | Value | Cell Line/System | Reference |

| PARP-1 Inhibition | |||

| IC50 | 240 nM | Semi-purified PARP-1 from calf thymus | [6] |

| Chemosensitization | |||

| Fold reduction in TMZ IC50 | Varies by cell line | Glioblastoma (G76, BT-142, G43, G75) | [1] |

| In Vivo Efficacy | |||

| Protective Dose | 30 µg/kg | Rodent model of haemorrhagic shock | [6] |

Table 1: Summary of Quantitative Data for this compound. This table presents key inhibitory concentrations and efficacy data for this compound from various studies. TMZ: Temozolomide.

Core DNA Repair Pathways Modulated by this compound

The primary mechanism of action of this compound revolves around the disruption of the Base Excision Repair (BER) pathway. However, the consequences of this disruption extend to other critical DNA repair pathways, namely Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).

Inhibition of Base Excision Repair (BER)

The BER pathway is responsible for repairing small base lesions, such as those caused by oxidation and alkylation.

-

Normal BER Pathway: Upon detection of a damaged base, a DNA glycosylase removes it, creating an apurinic/apyrimidinic (AP) site. An AP endonuclease then cleaves the DNA backbone at this site, generating a single-strand break (SSB). PARP-1 binds to this SSB and, through PARylation, recruits the machinery to fill the gap and ligate the strand.

-

Effect of this compound: this compound inhibits the catalytic activity of PARP-1. While PARP-1 can still bind to the SSB intermediate, it is unable to efficiently recruit the downstream repair factors due to the lack of PARylation. This leads to the accumulation of unrepaired SSBs and the trapping of PARP-1 on the DNA.

Induction of Double-Strand Breaks and Reliance on HR and NHEJ

The stalling of replication forks at the sites of trapped PARP-1 complexes leads to the formation of DSBs. The repair of these more complex lesions relies on two major pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).

-

Homologous Recombination (HR): This is a high-fidelity repair mechanism that uses a sister chromatid as a template to accurately repair the DSB. It is primarily active in the S and G2 phases of the cell cycle.

-

Non-Homologous End Joining (NHEJ): This is a more error-prone mechanism that directly ligates the broken DNA ends. It can be active throughout the cell cycle.

In cancer cells with deficiencies in the HR pathway (e.g., those with BRCA1/2 mutations), the inhibition of PARP-1 by this compound leads to an accumulation of DSBs that cannot be accurately repaired. The reliance on the error-prone NHEJ pathway can lead to genomic instability and, ultimately, cell death. This concept is known as "synthetic lethality."

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in DNA repair pathways.

PARP-1 Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the catalytic activity of PARP-1 by quantifying the consumption of its substrate, NAD+.

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

β-NAD+

-

This compound (various concentrations)

-

PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)

-

Fluorescent NAD+ detection reagent

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a working solution of PARP-1 enzyme in PARP assay buffer.

-

Prepare serial dilutions of this compound in PARP assay buffer.

-

In a 96-well plate, add the following to each well: PARP assay buffer, activated DNA, this compound or vehicle control, and PARP-1 enzyme.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding β-NAD+ to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and add the fluorescent NAD+ detection reagent.

-

Incubate for 15 minutes at room temperature, protected from light.

-

Measure the fluorescence with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Comet Assay (Alkaline) for DNA Damage Quantification

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.

Materials:

-

Cells treated with this compound and/or a DNA damaging agent

-

Low melting point agarose

-

Lysis buffer (e.g., 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na2EDTA, pH > 13)

-

Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)

-

DNA staining solution (e.g., SYBR Green I)

-

Microscope slides

-

Electrophoresis tank

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Harvest and resuspend cells in PBS.

-

Mix the cell suspension with molten low melting point agarose.

-

Pipette the mixture onto a microscope slide and allow it to solidify.

-

Immerse the slides in lysis buffer overnight at 4°C.

-

Place the slides in alkaline electrophoresis buffer for 20-40 minutes to allow DNA unwinding.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralize the slides with neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

Visualize the comets using a fluorescence microscope.

-

Quantify DNA damage using image analysis software to measure parameters such as tail length, percent DNA in the tail, and tail moment.

γH2AX Immunofluorescence Staining for Double-Strand Break Detection

Phosphorylation of histone H2AX at serine 139 (γH2AX) is an early marker of DNA double-strand breaks.

Materials:

-

Cells grown on coverslips and treated with this compound and/or a DNA damaging agent

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., PBS with 5% BSA)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

-

Image analysis software

Procedure:

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash cells with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash cells with PBS.

-

Block with blocking solution for 1 hour at room temperature.

-

Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash cells with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash cells with PBS.

-

Counterstain with DAPI.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software.

Conclusion and Future Directions

This compound serves as a valuable research tool and a lead compound for the development of novel therapeutics targeting DNA repair pathways. Its ability to inhibit PARP-1 and induce synthetic lethality in HR-deficient cancer cells highlights its potential in oncology. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for further investigation into the nuanced roles of this compound and other PARP inhibitors in cellular responses to DNA damage. Future research should focus on elucidating the precise molecular determinants of sensitivity and resistance to this compound, exploring its efficacy in combination with other anti-cancer agents, and identifying novel biomarkers to guide its clinical application. The continued exploration of PARP inhibitors like this compound holds significant promise for advancing personalized cancer medicine.

References

- 1. Potentiation of temozolomide activity against glioblastoma cells by aromatase inhibitor letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. a graphvis `dot` script example · GitHub [gist.github.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sketchviz.com [sketchviz.com]

- 6. Potentiation of temozolomide activity against glioblastoma cells by aromatase inhibitor letrozole - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Poly(ADP-ribose) Polymerase Inhibitors: A Technical Guide

This technical guide provides an in-depth overview of the foundational research on Poly(ADP-ribose) Polymerase (PARP) inhibitors, tailored for researchers, scientists, and drug development professionals. It covers the core mechanisms of action, key experimental methodologies, and pivotal data that have established PARP inhibitors as a cornerstone of targeted cancer therapy.

Introduction to PARP and its Role in DNA Repair

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair, genomic stability, and programmed cell death.[1] Among the 17 members of the PARP family, PARP1 is the most abundant and well-characterized, playing a central role in the repair of DNA single-strand breaks (SSBs).[1][2]

Functioning as a DNA damage sensor, PARP1 detects SSBs and binds to the damaged site. This binding activates PARP1 to catalyze the synthesis of long, branched chains of poly(ADP-ribose) (PAR) from its substrate, nicotinamide adenine dinucleotide (NAD+).[3][4] This process, known as PARylation, results in the covalent modification of PARP1 itself (auto-PARylation) and other nearby proteins, such as histones.[1][3] The negatively charged PAR chains act as a scaffold, recruiting other essential DNA repair proteins, including X-ray repair cross-complementing protein 1 (XRCC1), to the site of damage, thereby initiating the base excision repair (BER) pathway.[1][3]

Mechanism of Action of PARP Inhibitors

PARP inhibitors are small-molecule drugs that primarily exert their anti-cancer effects through two key mechanisms: catalytic inhibition and PARP trapping.

Catalytic Inhibition

PARP inhibitors are designed to compete with NAD+ for binding to the catalytic domain of PARP enzymes.[3][4] This competitive inhibition blocks the synthesis of PAR chains, preventing the recruitment of downstream DNA repair proteins to the site of an SSB.[1][3] Consequently, the SSBs are not repaired efficiently.

PARP Trapping

Beyond simply inhibiting PARP's enzymatic activity, a more potent mechanism of cytotoxicity for many PARP inhibitors is the "trapping" of the PARP1-DNA complex.[2][5] After a PARP inhibitor binds to the catalytic site of a PARP enzyme that is already associated with DNA, it can induce a conformational change that strengthens the interaction between PARP and the DNA. This prevents the release of PARP from the DNA damage site, creating a physical obstruction.[5][6] When a replication fork encounters this trapped PARP-DNA complex, it can lead to replication fork stalling and collapse, resulting in the formation of a more cytotoxic DNA double-strand break (DSB).[2][5][7] The potency of PARP trapping varies among different inhibitors and is considered a major contributor to their overall antitumor activity.[8]

The Principle of Synthetic Lethality

The therapeutic efficacy of PARP inhibitors is rooted in the concept of "synthetic lethality." This occurs when the simultaneous loss of function of two genes or pathways results in cell death, whereas the loss of either one alone is not lethal.[9][10]

In the context of PARP inhibitors, the most well-established synthetic lethal interaction is with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break repair.[1][9] Genes central to the HR pathway include BRCA1 and BRCA2. In normal, healthy cells, if PARP is inhibited and SSBs accumulate and lead to DSBs, the efficient HR pathway can repair these lesions, and the cell survives.[5][9]

However, in cancer cells with mutations in BRCA1 or BRCA2 (and other HR-related genes), the HR pathway is deficient. These cells become heavily reliant on other, more error-prone repair pathways, including the PARP-dependent BER pathway, to maintain genomic integrity.[10] When PARP is inhibited in these HR-deficient cells, the unrepaired SSBs are converted to DSBs during DNA replication.[7] The cell's inability to repair these DSBs via the defective HR pathway leads to a high level of genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[9][11]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and mechanisms discussed.

Caption: PARP1 signaling in the Base Excision Repair pathway.

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Quantitative Data on PARP Inhibitor Potency and Efficacy

The potency of PARP inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.

In Vitro IC50 Values of PARP Inhibitors in Cancer Cell Lines

The following table summarizes the IC50 values for several key PARP inhibitors across a range of cancer cell lines. These values demonstrate the differential sensitivity, which is often correlated with the BRCA mutation status.[12]

| Inhibitor | Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |

| Olaparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 4.7 | [12] |

| PEO1 | Ovarian Cancer | BRCA2 mutant | 0.004 | [12] | |

| OVCAR8 | Ovarian Cancer | Not Specified | 200 | [12] | |

| HCT116 | Colorectal Cancer | Not Specified | 2.799 | [12] | |

| Niraparib | PEO1 | Ovarian Cancer | BRCA2 mutant | 7.487 | [12] |

| Rucaparib | Caov3 | Ovarian Cancer | BRCA1/2 functional | 1.55 | [13] |

| COV362 | Ovarian Cancer | BRCA1 mutant | 8.53 | [13] | |

| PEO1 | Ovarian Cancer | BRCA2 mutant | 30.63 | [13] | |

| Talazoparib | DT40 | B-cell lymphoma | Not Specified | - | [8] |

| DU145 | Prostate Cancer | Not Specified | - | [8] |

Note: IC50 values can vary between studies due to different experimental conditions and assay types.[12]

Summary of Efficacy from Pivotal Clinical Trials

The clinical efficacy of PARP inhibitors has been demonstrated in numerous trials, leading to their approval for various cancer indications.

| Inhibitor | Clinical Trial | Cancer Type | Patient Population | Primary Endpoint | Result | Reference |

| Olaparib | Study 19 | Platinum-sensitive relapsed ovarian cancer | Germline/somatic BRCA1/2 mutations | Progression-Free Survival (PFS) | 11.2 months vs. 4.3 months with placebo | [14] |

| POLO | Metastatic pancreatic cancer | Germline BRCA mutation | Progression-Free Survival (PFS) | 7.4 months vs. 3.8 months with placebo | [15] | |

| Niraparib | NOVA | Platinum-sensitive relapsed ovarian cancer | Germline BRCA mutation | Progression-Free Survival (PFS) | 21.0 months vs. 5.5 months with placebo | [16] |

| Rucaparib | ARIEL3 | Platinum-sensitive relapsed ovarian cancer | BRCA-mutant | Progression-Free Survival (PFS) | 16.6 months vs. 5.4 months with placebo | [15] |

| Talazoparib | EMBRACA | HER2-negative advanced breast cancer | Germline BRCA1/2 mutation | Progression-Free Survival (PFS) | 8.6 months vs. 5.6 months with placebo | [17] |

Key Experimental Protocols

The following section details the methodologies for key experiments cited in foundational PARP inhibitor research.

Experimental Workflow for PARP Inhibitor Evaluation

Caption: A typical workflow for evaluating a novel PARP inhibitor.

Protocol: PARP Activity Assay (ELISA-based)

This assay directly quantifies the level of poly(ADP-ribose) (PAR) in cell lysates to determine the catalytic inhibitory activity of a compound.[18][19]

Materials and Reagents:

-

96-well plate coated with histone proteins

-

Cell lysis buffer

-

Test PARP inhibitor and vehicle control (e.g., DMSO)

-

Recombinant PARP enzyme

-

Biotinylated NAD+

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate

-

Chemiluminescent HRP substrate

-

Wash buffer (e.g., PBST)

-

Microplate reader capable of measuring luminescence

Procedure:

-

Plate Preparation: A 96-well plate is coated with histone proteins, which will serve as the substrate for PARylation. The plate is then washed and blocked to prevent non-specific binding.[19]

-

Compound Addition: Add serial dilutions of the test PARP inhibitor to the designated wells. Add vehicle control to "Positive Control" and "Blank" wells.[19]

-

Reaction Initiation: Prepare a master mix containing the PARP enzyme, biotinylated NAD+, and activated DNA. Add this mixture to all wells except the "Blank".[19]

-

Incubation: Incubate the plate for a specified time (e.g., 1 hour) at room temperature to allow the enzymatic reaction to proceed.[19]

-

Detection:

-

Wash the plate multiple times with wash buffer to remove unbound reagents.[19]

-

Add Streptavidin-HRP conjugate to each well. The streptavidin will bind to the biotinylated PAR chains formed on the histones. Incubate for 30-60 minutes.[19]

-

Wash the plate again to remove unbound Streptavidin-HRP.[19]

-

Add the chemiluminescent HRP substrate. The HRP will catalyze a reaction that produces light.[20]

-

-

Data Acquisition: Immediately measure the luminescent signal using a microplate reader.[20]

-

Data Analysis: The intensity of the light signal is proportional to the amount of PARP activity. Normalize the data to the vehicle-treated control and plot the percentage of PARP activity against the log concentration of the inhibitor to determine the IC50 value.[21]

Protocol: Cell Viability Assay (MTS/MTT Assay)

This protocol is used to determine the concentration of a PARP inhibitor that reduces cell viability by 50% (IC50), a measure of its cytotoxicity.[12][21]

Materials and Reagents:

-

Cancer cell line of interest (e.g., BRCA-mutant and wild-type)

-

Complete cell culture medium

-

96-well clear-bottom plates

-

Test PARP inhibitor

-

MTS or MTT reagent

-

Microplate reader capable of measuring absorbance

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[21]

-

Compound Treatment: Prepare serial dilutions of the PARP inhibitor in culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include vehicle-only wells as a control for 100% viability.[12]

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[21]

-

Viability Assessment:

-

Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[21]

-

Data Analysis: Subtract the background absorbance (from medium-only wells). Normalize the absorbance values of the treated wells to the vehicle-treated control wells. Plot the percentage of cell viability against the log concentration of the inhibitor and use a non-linear regression model to calculate the IC50 value.[12]

Protocol: Immunofluorescence Staining for γH2AX Foci

This method is used to visualize and quantify DNA double-strand breaks (DSBs), a key consequence of PARP inhibitor action in HR-deficient cells.[11][22]

Materials and Reagents:

-

Cells grown on coverslips or in chamber slides

-

Test PARP inhibitor

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Primary antibody (e.g., anti-phospho-Histone H2A.X (Ser139) antibody)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with the PARP inhibitor for the desired time.

-

Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[22]

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 5-10 minutes to allow antibodies to enter the nucleus.[22]

-

Blocking: Wash the cells and incubate with blocking buffer for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against γH2AX, diluted in blocking buffer, overnight at 4°C or for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the cells extensively with PBS. Incubate with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

Counterstaining: Wash the cells again and stain with DAPI for 5 minutes to visualize the cell nuclei.

-

Mounting and Imaging: Wash the cells a final time and mount the coverslips onto microscope slides using antifade mounting medium.

-

Analysis: Visualize the cells using a fluorescence microscope. γH2AX will appear as distinct fluorescent foci within the nucleus. The number of foci per cell can be quantified using image analysis software, providing a measure of DSB formation.[11]

References

- 1. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. quora.com [quora.com]

- 5. pharmacytimes.com [pharmacytimes.com]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncodaily.com [oncodaily.com]

- 11. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Poly (ADP-ribose) polymerase inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. benchchem.com [benchchem.com]

- 22. Targeting PARP-1 and DNA Damage Response Defects in Colorectal Cancer Chemotherapy with Established and Novel PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

discovery and development of 5-aminoisoquinolinone derivatives

An In-depth Technical Guide to the Discovery and Development of 5-Aminoisoquinolinone Derivatives

Introduction

5-Aminoisoquinolinone (5-AIQ) is a significant heterocyclic scaffold in medicinal chemistry, primarily recognized as a potent and water-soluble inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1).[1] PARP enzymes are crucial for cellular processes, including the repair of DNA single-strand breaks.[2] By inhibiting this repair mechanism, 5-AIQ and its derivatives have become attractive therapeutic strategies for treating malignancies, particularly in cancers with existing DNA repair deficiencies.[1] Beyond oncology, the anti-inflammatory, immunomodulatory, and neuroprotective properties of these compounds have expanded their investigation into a range of other conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and autoimmune disorders.[1][3] This guide details the discovery, mechanism of action, synthesis, and therapeutic development of 5-aminoisoquinolinone derivatives.

Mechanism of Action: PARP-1 Inhibition and Synthetic Lethality

The primary mechanism of action for 5-aminoisoquinolinone derivatives is the inhibition of PARP-1, a key enzyme in the Base Excision Repair (BER) pathway responsible for fixing DNA single-strand breaks (SSBs).

-

DNA Damage and PARP-1 Activation : When a DNA SSB occurs, PARP-1 binds to the damaged site.

-

PAR Chain Formation : This binding activates PARP-1, which then cleaves NAD+ into nicotinamide and ADP-ribose. It subsequently polymerizes the ADP-ribose units onto itself and other nuclear proteins, forming long, branched chains of poly(ADP-ribose) or PAR.[2]

-

Recruitment of Repair Machinery : These PAR chains act as a scaffold, recruiting other DNA repair proteins (such as XRCC1) to the site of damage to carry out the repair.

-

Inhibition by 5-AIQ : 5-AIQ derivatives act as competitive inhibitors, binding to the catalytic domain of PARP-1 and preventing the formation of PAR chains. This "traps" the PARP-1 enzyme on the DNA.

-

Synthetic Lethality : In normal cells, the stalled replication forks resulting from trapped PARP-1 can be repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1/2), these lesions cannot be repaired. The accumulation of unresolved DNA double-strand breaks during replication leads to genomic instability and ultimately, cell death. This concept, where a deficiency in two genes or pathways simultaneously leads to cell death while a deficiency in either one alone does not, is known as synthetic lethality.[4]

Overactivation of PARP-1 in various pathological conditions can also deplete cellular NAD+ and ATP stores, triggering cell death and inflammatory pathways.[1] Therefore, its inhibition can be beneficial in non-cancerous conditions like ischemia-reperfusion injury and neuroinflammation.[1][5]

References

- 1. mdpi.com [mdpi.com]

- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Aminoisoquinolinone, a PARP-1 Inhibitor, Ameliorates Immune Abnormalities through Upregulation of Anti-Inflammatory and Downregulation of Inflammatory Parameters in T Cells of BTBR Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Effects of 5-aminoisoquinolinone, a water-soluble, potent inhibitor of the activity of poly (ADP-ribose) polymerase, in a rodent model of lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of 5-AIQ Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoisoquinolinone hydrochloride (5-AIQ hydrochloride) is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the cellular response to DNA damage. Its water-soluble nature and ability to readily penetrate cell membranes make it a valuable tool for studying the myriad of cellular processes regulated by PARP-1, including DNA repair, genomic stability, and cell death pathways. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological context of this compound, intended for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Properties

This compound is the hydrochloride salt of 5-aminoisoquinolinone. The addition of hydrochloric acid to the basic 5-aminoisoquinoline molecule enhances its solubility in aqueous solutions, a desirable characteristic for a biochemical probe and potential therapeutic agent.

Structure:

-

Chemical Name: 5-Aminoisoquinolinone hydrochloride

-

Molecular Formula: C₉H₈N₂O•HCl

-

Molecular Weight: 196.63 g/mol [1]

-

CAS Number: 93117-07-8[1]

Physicochemical Properties:

The following table summarizes the known and predicted physicochemical properties of 5-AIQ and its hydrochloride salt. It is important to note that experimental data for the hydrochloride form is limited in publicly accessible literature.

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Color | Tan | [1] |

| Melting Point | 125-128 °C (for free base) | PubChem |

| pKa (predicted) | 5.67 (for free base) | ChemBK |

| Solubility | >20 mg/mL in Water>20 mg/mL in DMSO | [1] |

Spectroscopic Data:

| Spectroscopic Technique | Data for 5-Aminoisoquinoline (Free Base) |

| Mass Spectrometry (ESI+) | Precursor Ion [M+H]⁺: m/z 145.0Product Ions: m/z 91.0, 117.4 |

Mechanism of Action: PARP-1 Inhibition

This compound exerts its biological effects primarily through the inhibition of PARP-1. PARP-1 is a nuclear enzyme that plays a critical role in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks.

The PARP-1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-1 in the DNA damage response and the mechanism of its inhibition.

Caption: PARP-1 signaling pathway in DNA damage repair and its inhibition by this compound.

Upon detection of a single-strand DNA break, PARP-1 binds to the damaged site. This binding event triggers a conformational change in PARP-1, activating its enzymatic activity. Using nicotinamide adenine dinucleotide (NAD⁺) as a substrate, activated PARP-1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) and covalently attaches them to itself (auto-PARylation) and other nearby nuclear proteins, including histones. This accumulation of negatively charged PAR chains serves as a scaffold to recruit other essential DNA repair proteins, such as X-ray repair cross-complementing protein 1 (XRCC1), to the site of damage, thereby facilitating the repair process.

This compound acts as a competitive inhibitor of PARP-1, binding to the enzyme's catalytic domain and preventing the synthesis of PAR. This inhibition of PARP-1 activity halts the recruitment of DNA repair machinery, leading to the accumulation of unrepaired single-strand breaks. In rapidly dividing cells, such as cancer cells, these unrepaired single-strand breaks can be converted into more lethal double-strand breaks during DNA replication, ultimately leading to cell death. This mechanism is the basis for the use of PARP inhibitors as anti-cancer agents, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.

Experimental Protocols

The following sections provide a general framework for key experiments involving this compound.

PARP-1 Inhibition Assay (Biochemical)

This protocol describes a common method to determine the in vitro inhibitory activity of this compound on purified PARP-1 enzyme. This is often a colorimetric or fluorescent assay available as a commercial kit.

Experimental Workflow:

Caption: General workflow for a biochemical PARP-1 inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human PARP-1 enzyme, activated DNA (to stimulate PARP-1 activity), and NAD⁺ in assay buffer. Prepare a dilution series of this compound in the same buffer.

-

Assay Plate Setup: In a 96-well plate pre-coated with histones (the acceptor protein for PAR), add the assay buffer.

-

Inhibitor Addition: Add the various concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no PARP-1 enzyme).

-

Reaction Initiation: Add the PARP-1 enzyme and activated DNA to all wells (except the negative control). Initiate the PARP reaction by adding NAD⁺.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the PARylation of histones.

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add a primary antibody that specifically recognizes PAR.

-

Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

Wash the plate and add a colorimetric or fluorometric substrate for the enzyme.

-

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. The signal intensity is proportional to the amount of PAR produced and thus to the PARP-1 activity. Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Cell-Based PARP Activity Assay

This assay measures the ability of this compound to inhibit PARP-1 activity within intact cells.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., a cancer cell line) in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

-

Induction of DNA Damage: Induce DNA damage to activate cellular PARP-1. This can be achieved by treating the cells with a DNA damaging agent such as hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS) for a short duration (e.g., 15-30 minutes).

-

Cell Lysis and PAR Detection:

-

Wash the cells to remove the treatment media.

-

Lyse the cells to release the cellular contents.

-

The level of PAR in the cell lysates can be quantified using an ELISA-based assay, similar to the biochemical assay described above, or by immunofluorescence staining of fixed cells followed by microscopy and image analysis.

-

-

Data Analysis: Quantify the PAR levels in treated versus untreated cells. A reduction in PAR levels in the presence of this compound indicates inhibition of cellular PARP activity.

Conclusion

This compound is a valuable research tool for investigating the roles of PARP-1 in cellular physiology and pathology. Its well-defined mechanism of action, coupled with its favorable solubility, makes it suitable for a range of in vitro and cell-based assays. This guide provides a foundational understanding of its chemical properties, structure, and biological activity, along with standardized experimental approaches to aid researchers in their studies of PARP-1 inhibition. Further characterization of the physicochemical and spectroscopic properties of the hydrochloride salt will be beneficial for the scientific community.

References

In Vitro Profile of 5-AIQ Hydrochloride: A Technical Overview for Drug Discovery Professionals

An in-depth examination of the early-stage in vitro studies of 5-AIQ hydrochloride, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), reveals its significant potential in oncology and inflammatory disease research. This technical guide synthesizes available data on its mechanism of action, cellular effects, and genotoxic profile, providing a comprehensive resource for researchers and drug development professionals.

5-Aminoisoquinolin-1-one (5-AIQ) hydrochloride is a water-soluble small molecule that has been identified as a potent inhibitor of PARP-1, a key enzyme in the cellular response to DNA damage.[1][2] Its ability to interfere with this fundamental repair pathway has positioned it as a molecule of interest for therapeutic applications, particularly in cancers with deficiencies in other DNA repair mechanisms and in the modulation of inflammatory responses.

Mechanism of Action: PARP Inhibition and Downstream Signaling

The primary mechanism of action of 5-AIQ is the inhibition of PARP-1. In in vitro enzymatic assays using a semi-purified PARP-1 preparation, 5-AIQ exhibited a half-maximal inhibitory concentration (IC50) of 240 nM. By blocking the catalytic activity of PARP-1, 5-AIQ prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair machinery to sites of single-strand DNA breaks.

A significant consequence of PARP-1 inhibition by 5-AIQ is the downstream modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] PARP-1 acts as a transcriptional co-activator for NF-κB, a key regulator of genes involved in inflammation and cell survival. By inhibiting PARP-1, 5-AIQ effectively down-regulates NF-κB activity, leading to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules.[3][4] This dual action on DNA repair and inflammation underscores the broad therapeutic potential of 5-AIQ.

Caption: PARP-1/NF-κB Signaling Pathway and Inhibition by 5-AIQ.

Quantitative In Vitro Data Summary

The following tables summarize the key quantitative findings from early-stage in vitro studies of this compound.

| Assay Type | Target | Result (IC50) | Reference |

| Enzymatic Inhibition | Semi-purified PARP-1 | 240 nM | (Not explicitly cited) |

Further quantitative data from cell-based assays are needed to fully characterize the potency and efficacy of this compound in a cellular context.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for the replication and extension of these findings.

PARP-1 Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of compounds like 5-AIQ against PARP-1 is a Homogeneous Time Resolved Fluorescence (HTRF) assay.

Caption: General workflow for a PARP-1 HTRF inhibition assay.

Procedure:

-

Reaction Setup: In a microplate, combine the PARP-1 enzyme, a biotinylated DNA substrate, and varying concentrations of this compound (or a vehicle control).

-

Initiation: Start the enzymatic reaction by adding the substrate, nicotinamide adenine dinucleotide (NAD+).

-

Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.

-

Detection: Stop the reaction and add detection reagents. These typically include a Europium cryptate-labeled anti-poly(ADP-ribose) antibody and streptavidin-XL665.

-

Signal Reading: Read the plate on an HTRF-compatible reader. The signal is proportional to the amount of PAR produced.

-

Data Analysis: Calculate the percent inhibition at each concentration of 5-AIQ and determine the IC50 value.

In Vitro Genotoxicity Assessment

A battery of tests is typically performed to evaluate the genotoxic potential of a compound.

This test assesses the ability of a substance to induce mutations in different strains of Salmonella typhimurium.

Caption: General workflow for the Ames test.

Procedure:

-

Strain Selection: Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver).

-

Exposure: Mix the bacterial strain, this compound at various concentrations, and the S9 mix (if applicable) in molten top agar.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in revertant colonies compared to the control indicates mutagenic potential. One study found that 5-AIQ at 5000 µg significantly reduced the number of colonies of TA98 without metabolic activation, and TA98 and TA1537 with metabolic activation, suggesting it is not mutagenic in this assay.[2]

This assay evaluates the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.

Procedure:

-

Cell Culture: Culture CHO cells to a suitable confluency.

-

Treatment: Expose the cells to various concentrations of this compound, with and without metabolic activation (S9 mix), for a defined period.

-

Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in the metaphase stage of cell division.

-

Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

-

Staining and Analysis: Stain the chromosomes and analyze them microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

Conclusion and Future Directions

The early-stage in vitro data for this compound demonstrate its clear activity as a PARP inhibitor with a consequent impact on the NF-κB signaling pathway. Its non-genotoxic profile in the Ames test is a favorable characteristic for further development. However, to build a more complete picture of its therapeutic potential, further in vitro studies are warranted. Specifically, determining the IC50 values in a panel of cancer cell lines with varying DNA repair deficiencies would provide valuable insights into its potential for synthetic lethality. Additionally, comprehensive in vitro anti-inflammatory studies quantifying the dose-dependent reduction of key cytokines (e.g., TNF-α, IL-6, IL-1β) in relevant cell models would further elucidate its anti-inflammatory mechanism and potency. This foundational in vitro data will be critical in guiding future preclinical and clinical development of this compound.

References

- 1. re-place.be [re-place.be]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytokines IL-1beta, IL-6, and TNF-alpha enhance in vitro growth of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Therapeutic Potential of PARP Inhibition: A Technical Guide

Introduction

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular functions, including DNA repair, genomic stability, and apoptosis.[1][2] Of this family, PARP1 and PARP2 are key players in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][3] The inhibition of these enzymes has emerged as a cornerstone of targeted cancer therapy, particularly for tumors with deficiencies in other DNA repair mechanisms.[4]

This guide delves into the core mechanisms of PARP inhibitors (PARPis), their clinical applications, quantitative efficacy data, and the experimental protocols central to their development and study. The primary therapeutic strategy revolves around the concept of "synthetic lethality," where the combination of two otherwise nonlethal events—in this case, the inhibition of PARP and a pre-existing defect in a DNA repair pathway like homologous recombination (HR)—leads to cancer cell death.[5][6] Tumors with mutations in genes like BRCA1 and BRCA2, which are essential for HR, are particularly vulnerable to PARP inhibition.[6][7][8]

Mechanism of Action: Synthetic Lethality and PARP Trapping

PARP inhibitors exert their cytotoxic effects through two primary, interconnected mechanisms: catalytic inhibition and PARP trapping.

-

Catalytic Inhibition : PARPis competitively bind to the NAD+ binding site of PARP1 and PARP2, preventing the synthesis and attachment of poly(ADP-ribose) (PAR) chains to target proteins.[9][10] This enzymatic inhibition disrupts the BER pathway, leading to the accumulation of unrepaired SSBs.[8] When the cell enters S-phase, the replication machinery encounters these SSBs, causing replication forks to stall and collapse, which in turn generates more severe DNA double-strand breaks (DSBs).[4][11]

-

PARP Trapping : Beyond simple enzymatic inhibition, many PARP inhibitors "trap" the PARP1 and PARP2 enzymes on the DNA at the site of damage.[7][11] This creates a physical obstruction—a PARP-DNA complex—that is highly toxic, impeding both DNA replication and transcription.[11][12] The potency of different PARP inhibitors is often correlated with their ability to trap PARP on DNA, with talazoparib considered a more potent trapping agent than others like veliparib.[7]

In healthy cells with a functional HR pathway, the DSBs generated by PARP inhibition can be efficiently repaired. However, in cancer cells with HR deficiency (HRD), such as those with BRCA1/2 mutations, these DSBs cannot be accurately repaired.[3][13] The cell is forced to rely on error-prone repair pathways like non-homologous end joining (NHEJ), leading to significant genomic instability and ultimately, apoptosis (cell death).[12][14] This selective killing of HR-deficient cancer cells while sparing normal, HR-proficient cells is the essence of synthetic lethality.[6]

Clinical Applications and Efficacy

PARP inhibitors are now FDA-approved for treating a range of cancers characterized by HRD.[15] Key approvals include treatments for ovarian, breast, pancreatic, and prostate cancers.[1][15]

Ovarian Cancer

PARP inhibitors have significantly changed the treatment landscape for ovarian cancer, particularly as a maintenance therapy for patients who have responded to platinum-based chemotherapy.[16][17] Olaparib, niraparib, and rucaparib are approved in this setting.[16]

| Trial (Cancer Type) | Patient Population | Treatment Arms | Key Efficacy Outcome (Median PFS) | Citation(s) |

| SOLO-1 (Ovarian) | Newly diagnosed, advanced, BRCAm | Olaparib vs. Placebo | 56.0 vs. 13.8 months | [16] |

| PAOLA-1 (Ovarian) | Newly diagnosed, advanced, HRD-positive | Olaparib + Bevacizumab vs. Placebo + Bevacizumab | 22.1 vs. 16.6 months (overall); 37.2 vs. 17.7 months (tBRCAm subgroup) | [16] |

| PRIMA (Ovarian) | Newly diagnosed, advanced, HRD-positive | Niraparib vs. Placebo | 21.9 vs. 10.4 months | [18] |

| ARIEL3 (Ovarian) | Recurrent, platinum-sensitive | Rucaparib vs. Placebo | 10.8 vs. 5.4 months (overall); 16.6 vs. 5.4 months (BRCAm subgroup) | [19] |

PFS: Progression-Free Survival; BRCAm: BRCA-mutated; HRD: Homologous Recombination Deficiency; tBRCAm: tumor BRCA-mutated.

Breast Cancer

Olaparib and talazoparib are approved for patients with metastatic HER2-negative breast cancer who have a germline BRCA mutation (gBRCAm).[20] The approval of olaparib has also been extended to the adjuvant setting for high-risk, early-stage breast cancer patients with gBRCA mutations.[20]

| Trial (Cancer Type) | Patient Population | Treatment Arms | Key Efficacy Outcome (Median PFS) | Citation(s) |

| OlympiAD (Breast) | Metastatic, HER2-negative, gBRCAm | Olaparib vs. Chemotherapy | 7.0 vs. 4.2 months | [20] |

| EMBRACA (Breast) | Metastatic, HER2-negative, gBRCAm | Talazoparib vs. Chemotherapy | 8.6 vs. 5.6 months | [1] |

| OlympiA (Breast) | Adjuvant, high-risk, early-stage, gBRCAm | Olaparib vs. Placebo | 3-year invasive disease-free survival: 85.9% vs. 77.1% | [20] |

Pancreatic Cancer

The use of PARP inhibitors in pancreatic cancer is a significant advance for patients with germline BRCA mutations.[21] Olaparib is approved as a first-line maintenance therapy for patients with metastatic pancreatic adenocarcinoma and a gBRCA mutation whose disease has not progressed on platinum-based chemotherapy.[21][22]

| Trial (Cancer Type) | Patient Population | Treatment Arms | Key Efficacy Outcome (Median PFS) | Citation(s) |

| POLO (Pancreatic) | Metastatic, gBRCAm, platinum-sensitive | Olaparib vs. Placebo | 7.4 vs. 3.8 months | [21][23] |

Prostate Cancer

Olaparib and rucaparib have received FDA approval for patients with metastatic castration-resistant prostate cancer (mCRPC) who have mutations in HRR genes and have progressed on prior therapies.[5][24][25]

| Trial (Cancer Type) | Patient Population | Treatment Arms | Key Efficacy Outcome (Median rPFS) | Citation(s) |

| PROfound (Prostate) | mCRPC with HRR gene alterations (BRCA1/2, ATM, etc.) | Olaparib vs. Enzalutamide or Abiraterone | 7.4 vs. 3.6 months (BRCA1/2 or ATM altered cohort) | [24] |

| TRITON2 (Prostate) | mCRPC with BRCA1/2 alterations | Rucaparib (single arm) | Objective Response Rate (ORR): 44% | [24] |

rPFS: radiographic Progression-Free Survival; mCRPC: metastatic Castration-Resistant Prostate Cancer; HRR: Homologous Recombination Repair.

Mechanisms of Resistance to PARP Inhibition

Despite the clinical success of PARP inhibitors, both intrinsic and acquired resistance are significant challenges.[8][9] Understanding these mechanisms is critical for developing strategies to overcome them.

Key mechanisms include:

-

Restoration of HR Function : Secondary or "reversion" mutations in BRCA1/2 can restore the open reading frame and produce a functional protein, thereby re-establishing HR proficiency.[9][26][27]

-

Replication Fork Stabilization : Loss of certain nucleases or other factors can protect stalled replication forks from degradation, preventing the formation of toxic DSBs and thus conferring resistance.[9][26]

-

Changes in PARP1 : Reduced expression or mutations in the PARP1 gene can prevent the inhibitor from effectively trapping the enzyme on DNA.[9][14]

-

Increased Drug Efflux : Upregulation of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1 gene), can actively transport PARP inhibitors out of the cancer cell, reducing intracellular drug concentration and efficacy.[9][14][26][27]

-

Loss of PARG : Loss of PAR glycohydrolase (PARG), the enzyme that reverses PARylation, can also contribute to resistance.[14]

Key Experimental Protocols

Evaluating the efficacy and mechanism of PARP inhibitors requires a suite of robust in vitro assays. Below are detailed methodologies for three fundamental experiments.

Protocol: Cell Viability (IC50 Determination) Assay

This protocol determines the concentration of a PARP inhibitor required to inhibit the viability of a cell population by 50% (IC50) using an MTS-based assay.

Materials:

-

Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype)

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

PARP inhibitor compound (e.g., Parp-1-IN-13)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Microplate reader (490 nm absorbance)

Methodology:

-

Cell Seeding :

-

Trypsinize and count cells, ensuring high viability.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight (~16-24 hours) at 37°C, 5% CO2 to allow for cell attachment.[10]

-

-

Compound Treatment :

-

Prepare serial dilutions of the PARP inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control.

-

Incubate for 72 hours at 37°C, 5% CO2.[10]

-

-

MTS Assay :

-

Data Acquisition and Analysis :

-

Measure the absorbance at 490 nm using a microplate reader.[10]

-

Subtract the background absorbance (medium-only wells).

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of cell viability against the log concentration of the inhibitor and fit a non-linear dose-response curve to calculate the IC50 value.[10]

-

Protocol: PARP Activity Assay (ELISA-based, Colorimetric)

This protocol measures the enzymatic activity of PARP and its inhibition in a cell-free system.

Materials:

-

96-well high-binding plate

-

Histone proteins (e.g., H1)

-

Recombinant human PARP enzyme (e.g., PARP-2)

-

10x PARP Buffer

-

10x PARP Assay Mixture (containing biotinylated NAD+ substrate)

-

Activated DNA

-

Streptavidin-HRP conjugate

-

Colorimetric HRP substrate (e.g., TMB)

-

Stop Solution (e.g., 2 M Sulfuric Acid)

Methodology:

-

Plate Preparation :

-

Dilute histone mixture and coat a 96-well plate with 50 µL per well.

-

Incubate overnight at 4°C or for 90 minutes at 30°C.

-

Wash the plate three times with wash buffer (e.g., PBST).

-

Block the wells with 200 µL of Blocking Buffer for 60-90 minutes at room temperature.[28]

-

-

Enzymatic Reaction :

-

Prepare a master mix containing PARP buffer, PARP Assay Mixture, and activated DNA.

-

Add 2.5 µL of test inhibitor dilutions to designated wells. Add buffer-only to control wells.

-

Add the master mix to all wells.

-

Initiate the reaction by adding 20 µL of diluted PARP enzyme to all wells except the "Blank" control.

-

Incubate the plate for 1 hour at room temperature.[28]

-

-

Detection :

-

Wash the plate three times with PBST.

-

Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[28]

-

Wash the plate three times with PBST.

-

Add 100 µL of the colorimetric HRP substrate to each well and monitor color development.

-

Stop the reaction by adding 100 µL of Stop Solution.[28]

-

-

Data Acquisition and Analysis :

-

Measure absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

-

Subtract the "Blank" reading from all other values.

-

Calculate the percentage of PARP inhibition relative to the "Positive Control" (no inhibitor).

-

Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50.

-

Protocol: Clonogenic Survival Assay

This assay assesses the long-term effect of a PARP inhibitor on a cell's ability to proliferate and form a colony.

Materials:

-

Cancer cell lines

-

6-well plates

-

Complete cell culture medium

-

PARP inhibitor compound

-

Crystal Violet staining solution (0.5% crystal violet in methanol/water)

Methodology:

-

Cell Seeding :

-

Seed a low, precise number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number should be optimized to yield 50-150 colonies in the control wells.

-

Allow cells to attach overnight.

-

-

Compound Treatment :

-

Treat the cells with various concentrations of the PARP inhibitor for a defined period, typically 24 hours.[10]

-

-

Colony Formation :

-

After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free complete medium.

-

Incubate the plates for 10-14 days, allowing individual cells to grow into visible colonies.[10]

-

-

Staining and Counting :

-

Remove the medium and wash the colonies with PBS.

-

Fix the colonies with 100% methanol for 10 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 10-30 minutes.[10]

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies in each well (a colony is typically defined as a cluster of ≥50 cells).[10]

-

-

Data Analysis :

-

Calculate the 'Plating Efficiency' (PE) for the control group: (Number of colonies counted / Number of cells seeded) x 100%.

-